![molecular formula C24H28N2O5 B3832017 4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B3832017.png)
4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol
Übersicht
Beschreibung
4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as O-1918 and has been found to have anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol is not fully understood. However, it has been suggested that this compound interacts with the endocannabinoid system, which plays a crucial role in pain, inflammation, and metabolism. It has been found to activate the CB1 receptor, which is responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to improve glucose metabolism and reduce body weight in animal models of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol in lab experiments is its ability to reduce inflammation and pain without causing significant side effects. Moreover, it has been found to have a wide range of potential applications in various fields, making it a versatile compound for research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol. One of the potential applications of this compound is in the treatment of chronic pain and inflammation. Moreover, it has been suggested that this compound may have potential use in the treatment of cancer and metabolic disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of more cost-effective synthesis methods for this compound may increase its use in research.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol has been extensively researched for its potential applications in various fields. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. Moreover, this compound has also been investigated for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
3-[2-hydroxy-5-(morpholine-4-carbonyl)phenyl]-1-morpholin-4-yl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c27-22-7-6-19(24(29)26-10-14-31-15-11-26)16-21(22)20(18-4-2-1-3-5-18)17-23(28)25-8-12-30-13-9-25/h1-7,16,20,27H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMFGDCFSDWFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-5-(morpholine-4-carbonyl)phenyl]-1-morpholin-4-yl-3-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831936.png)
![6',7'-dimethoxy-2'-(3-phenylpropyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] hydrochloride](/img/structure/B3831938.png)
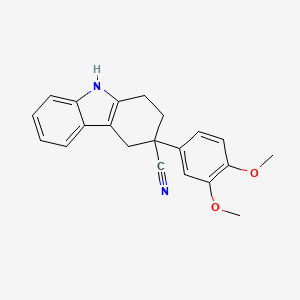
![N'-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methylene}isonicotinohydrazide](/img/structure/B3831957.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]acetohydrazide hydrochloride](/img/structure/B3831973.png)
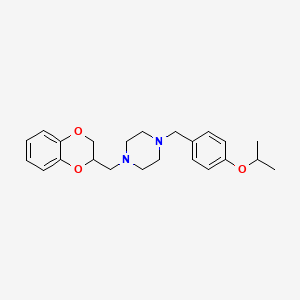

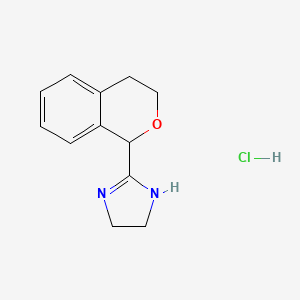
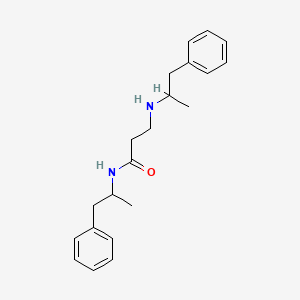
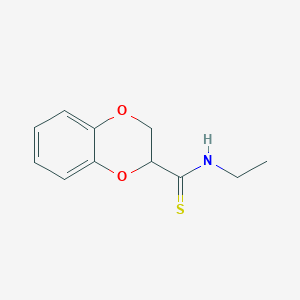
![N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B3831997.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B3832011.png)
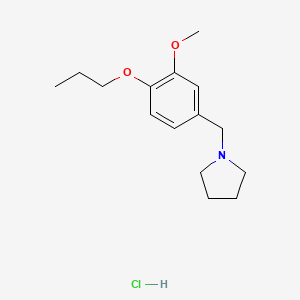
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832036.png)